3-(BENZENESULFONYL)-7-CHLORO-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(BENZENESULFONYL)-7-CHLORO-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a phenylbutan-2-yl group attached to a triazoloquinazoline core
Preparation Methods
The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate aryl amine. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(BENZENESULFONYL)-7-CHLORO-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems, depending on the reaction conditions and reagents used
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt key cellular processes, leading to the compound’s observed biological effects . Additionally, the presence of the benzenesulfonyl group enhances its ability to form hydrogen bonds with target proteins, further contributing to its potency .
Comparison with Similar Compounds
3-(BENZENESULFONYL)-7-CHLORO-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:
N-(4-Nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound also exhibits antibacterial and antiviral activities but differs in its substituent groups, which can affect its potency and selectivity.
N-(4-Chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Similar in structure but with different substituents, this compound shows variations in its biological activity and chemical reactivity.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds:
Biological Activity
3-(Benzenesulfonyl)-7-chloro-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the class of triazoloquinazolines. This compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Its structural features include a benzenesulfonyl group and a chloro substituent, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Property | Details |
---|---|
IUPAC Name | 3-(benzenesulfonyl)-7-chloro-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine |
CAS Number | 893786-61-3 |
Molecular Formula | C25H22ClN5O2S |
Molecular Weight | 485.99 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly kinases. By binding to the active sites of these enzymes, it disrupts crucial cellular processes such as proliferation and apoptosis in cancer cells. This mechanism has been demonstrated in various studies focusing on its anticancer properties.
Biological Activity Overview
Research has indicated that this compound exhibits:
-
Anticancer Activity : The compound has shown promising results against several cancer cell lines, including:
- U-937 Cells : Induced apoptosis with IC50 values ranging from 5.7 to 12.2 μM.
- SK-MEL-1 Cells : Similar apoptotic effects were noted.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antiviral activities, although further research is needed to establish these effects conclusively.
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various triazoloquinazoline derivatives, it was found that this compound significantly inhibited the growth of U-937 and SK-MEL-1 cancer cell lines. The mechanism was linked to its capacity to induce apoptosis without affecting tubulin polymerization or cyclin-dependent kinase (CDK) activity at concentrations above 10 μM .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the phenyl moiety influenced the potency and selectivity of the compound. Electron-withdrawing and electron-releasing groups were tested to optimize biological activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazoloquinazolines:
Compound | Biological Activity | Notes |
---|---|---|
N-(4-Nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine | Antibacterial and antiviral | Different substituents affect potency |
N-(4-Chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine | Similar activities with variations | Structural differences impact efficacy |
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-17(12-13-18-8-4-2-5-9-18)27-23-21-16-19(26)14-15-22(21)31-24(28-23)25(29-30-31)34(32,33)20-10-6-3-7-11-20/h2-11,14-17H,12-13H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEENLIAVCUEART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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